molecular formula C14H17NO3 B14780922 1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde

1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde

Cat. No.: B14780922
M. Wt: 247.29 g/mol
InChI Key: NVTQBKJNEIBXOV-UHFFFAOYSA-N
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Description

®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde is a chiral compound with significant importance in organic chemistry. This compound features a pyrrolidine ring, a methoxyphenyl group, and an aldehyde functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where 4-methoxybenzene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Aldehyde Functionalization: The aldehyde group is introduced through an oxidation reaction, typically using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Methoxyphenyl)ethylamine: Similar structure but lacks the pyrrolidine ring and aldehyde group.

    ®-1-(4-Methoxyphenyl)ethanol: Similar structure but has a hydroxyl group instead of an aldehyde group.

    ®-1-(4-Methoxyphenyl)ethyl-2-pyrrolidinone: Similar structure but has a ketone group instead of an aldehyde group.

Uniqueness

®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde is unique due to the combination of its chiral center, pyrrolidine ring, methoxyphenyl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde

InChI

InChI=1S/C14H17NO3/c1-10(12-3-5-13(18-2)6-4-12)15-8-11(9-16)7-14(15)17/h3-6,9-11H,7-8H2,1-2H3

InChI Key

NVTQBKJNEIBXOV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C=O

Origin of Product

United States

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